Salivaricin B

Description

Properties

bioactivity |

Antibacterial |

|---|---|

sequence |

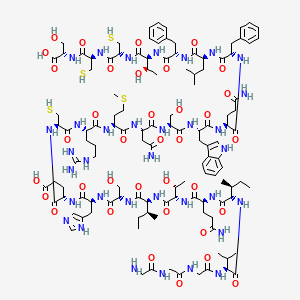

GGGVIQTISHECRMNSWQFLFTCCS |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery, Isolation, and Characterization of Salivaricin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptococcus salivarius, a prominent member of the human oral microbiome, has garnered significant attention for its probiotic potential, largely attributed to its production of bacteriocins. These ribosomally synthesized antimicrobial peptides, known as salivaricins, contribute to the competitive exclusion of pathogenic bacteria. Among these, Salivaricin B, a type AII lantibiotic produced by strains such as S. salivarius K12, stands out for its unique mechanism of action. Unlike many pore-forming bacteriocins, this compound inhibits bacterial growth by interfering with cell wall biosynthesis, a mode of action analogous to the antibiotic vancomycin.[1][2] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, presenting detailed methodologies and quantitative data for researchers in the field of antimicrobial drug development.

Discovery and Genetic Locus

This compound was discovered in the probiotic strain Streptococcus salivarius K12, where it is co-produced with another lantibiotic, Salivaricin A2.[3] The genetic determinants for this compound production are located on a large, 190-kilobase transmissible megaplasmid, designated pSsal-K12.[3] The genes are organized in an eight-gene cluster, referred to as the sbo operon. This cluster contains the structural gene for the this compound precursor peptide (sboA), as well as genes responsible for its post-translational modification, transport, and immunity.[4] The co-localization of the Salivaricin A2 and B gene clusters on the same megaplasmid highlights the sophisticated antimicrobial arsenal of this probiotic bacterium.[3]

Data Presentation

The following tables summarize the key quantitative data associated with this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight (Da) | 2740 | [3] |

| Exact Mass (Da) by MALDI-TOF MS | 2732.3867 | [5] |

| Average Mass (Da) by MALDI-TOF MS | 2733.3899 | [5] |

| Class | Type AII Lantibiotic | [2] |

| Bactericidal Concentration | Micromolar (µM) range | [2][6] |

Table 2: Example Purification Summary for this compound

| Purification Step | Total Protein (mg) | Total Activity (Arbitrary Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |

| Crude Extract (Freeze-thaw) | - | - | - | 100 | 1 |

| Hydrophobic Interaction Chromatography | - | - | - | - | - |

| Reversed-Phase HPLC | - | - | - | - | - |

Experimental Protocols

Production of this compound from Streptococcus salivarius K12

This protocol is based on methods described for the production of lantibiotics from S. salivarius grown on solid media.[3]

a. Culture Preparation:

-

Prepare M17 agar supplemented with 0.5% sucrose, 0.1% calcium carbonate, and 0.8% bacteriological agar.

-

Inoculate the surface of the agar plates with an 18-hour Todd Hewitt Broth (THB) culture of S. salivarius K12 using sterile cotton swabs to create a lawn.

-

Incubate the plates for 18 hours at 37°C in an atmosphere of 5% CO₂.

Isolation and Purification of this compound

This multi-step protocol is adapted from the purification procedures for salivaricins.[3][5]

a. Freeze-Thaw Extraction:

-

After incubation, freeze the agar plates at -80°C.

-

Thaw the frozen plates at 4°C.

-

Collect the liquid exudate containing the crude bacteriocin preparation.

b. Hydrophobic Interaction Chromatography (HIC):

-

Centrifuge the crude extract to remove any remaining bacterial cells and agar debris.

-

Apply the supernatant to a hydrophobic interaction chromatography column (e.g., Phenyl Sepharose).

-

Wash the column with a high-salt buffer to remove non-adherent proteins.

-

Elute the bound bacteriocins using a decreasing salt gradient.

-

Collect fractions and test for antimicrobial activity using a deferred antagonism assay against a sensitive indicator strain (e.g., Micrococcus luteus).

c. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Pool the active fractions from HIC.

-

Apply the pooled sample to a C18 semi-preparative RP-HPLC column.

-

Elute with a gradient of an organic solvent (e.g., acetonitrile) in water, both containing trifluoroacetic acid.

-

Monitor the eluate at 214 nm and 280 nm. This compound is expected to have low absorbance at 280 nm due to the absence of certain aromatic amino acids.

-

Collect peaks and determine their purity and molecular weight. This compound typically elutes at a later retention time than Salivaricin A2 under these conditions.[5]

Characterization of this compound

a. Molecular Weight Determination by MALDI-TOF Mass Spectrometry:

-

Mix the purified this compound sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid).

-

Spot the mixture onto a MALDI target plate and allow it to dry.

-

Analyze the sample using a MALDI-TOF mass spectrometer in positive ion mode.

b. Mechanism of Action: Inhibition of Cell Wall Synthesis: This protocol is a generalized procedure for detecting the accumulation of the cell wall precursor UDP-MurNAc-pentapeptide.

-

Grow a sensitive indicator strain (e.g., Micrococcus luteus) to the mid-exponential phase.

-

Treat the bacterial culture with a bactericidal concentration of purified this compound. A culture treated with vancomycin can be used as a positive control, and an untreated culture as a negative control.

-

Incubate for a defined period.

-

Harvest the cells by centrifugation.

-

Extract the cytoplasmic components by boiling the cell pellet in water.

-

Analyze the extract by RP-HPLC to detect the accumulation of UDP-MurNAc-pentapeptide, which can be identified by its retention time and confirmed by mass spectrometry.[4]

c. Visualization of Cellular Effects by Transmission Electron Microscopy (TEM): This is a generalized protocol for preparing bacterial samples for TEM to observe changes in cell wall morphology.

-

Treat a sensitive indicator strain with this compound as described above.

-

Fix the bacterial cells with a suitable fixative (e.g., glutaraldehyde).

-

Post-fix with osmium tetroxide.

-

Dehydrate the cells through a graded series of ethanol.

-

Embed the cells in a resin (e.g., Epon).

-

Prepare ultrathin sections and stain with uranyl acetate and lead citrate.

-

Examine the sections using a transmission electron microscope, looking for alterations in cell wall thickness and septum formation.[2]

Visualizations

Workflow for this compound Isolation and Purification

Caption: Workflow for the isolation and purification of this compound.

Genetic Organization of the this compound (sbo) Operon

Caption: Genetic organization of the this compound (sbo) operon.

Proposed Mechanism of Action of this compound

Caption: Proposed mechanism of action for this compound.

Conclusion

This compound represents a promising antimicrobial peptide with a distinct mechanism of action that differentiates it from many other bacteriocins. Its ability to inhibit cell wall synthesis makes it an interesting candidate for further investigation, particularly in the context of combating antibiotic-resistant bacteria. The methodologies outlined in this guide provide a framework for the isolation, purification, and characterization of this compound, enabling further research into its therapeutic potential. Future studies should focus on optimizing production and purification to obtain higher yields, as well as detailed investigations into its spectrum of activity and potential for synergistic interactions with other antimicrobial agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Enhanced Production, Purification, Characterization and Mechanism of Action of Salivaricin 9 Lantibiotic Produced by Streptococcus salivarius NU10 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Salivaricin A2 and the Novel Lantibiotic this compound Are Encoded at Adjacent Loci on a 190-Kilobase Transmissible Megaplasmid in the Oral Probiotic Strain Streptococcus salivarius K12 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Beneficial modulation of human health in the oral cavity and beyond using bacteriocin-like inhibitory substance-producing streptococcal probiotics - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Mechanism of Salivaricin B: A Technical Guide to its Action on Bacterial Cell Walls

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today details the intricate mechanism of action of Salivaricin B, a lantibiotic with significant potential in the development of novel antimicrobial agents. This document, tailored for researchers, scientists, and drug development professionals, provides an in-depth analysis of how this compound targets and disrupts the integrity of bacterial cell walls, offering a promising avenue for combating antibiotic-resistant pathogens.

This compound, a type AII lantibiotic produced by Streptococcus salivarius, exerts its bactericidal effect against a range of Gram-positive bacteria through a targeted assault on cell wall biosynthesis. Unlike many of its pore-forming counterparts, such as nisin, this compound's primary mode of action is the inhibition of peptidoglycan synthesis, a critical component of the bacterial cell envelope.[1][2][3] This interference leads to the accumulation of the cell wall precursor UDP-MurNAc-pentapeptide, ultimately compromising the structural integrity of the cell wall and leading to cell death.[1][4]

Quantitative Analysis of this compound Activity

The efficacy of this compound varies among different bacterial species, with its bactericidal action occurring at micro-molar concentrations.[1][4][5] The following table summarizes the Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values of this compound against a selection of Gram-positive bacteria.

| Bacterial Strain | MIC (nM) | IC50 (nM) | Reference |

| Lactococcus lactis subsp. cremoris HP | 1080 | 407 ± 34 | [1] |

| Micrococcus luteus ATCC10240 | 540 | 269.548 ± 41.33 | [5] |

| Streptococcus pyogenes ATCC12344 | 2160 | 1435.48 ± 326 | [1][5] |

| Streptococcus salivarius YU10 | 2160 | 912.285 ± 72.11 | [5] |

| Streptococcus constellatus ATCC27823 | 1080 | 451.4 ± 85 | [5] |

| Streptococcus mutans GEJ11 | >8640 | Not Determined | [5] |

| Streptococcus salivarius K12 | >8640 | Not Determined | [5] |

Core Mechanism: Inhibition of Cell Wall Synthesis

The primary mechanism of this compound revolves around the disruption of peptidoglycan synthesis. This is substantiated by several key experimental findings:

-

Accumulation of Cell Wall Precursors: Treatment of susceptible bacteria with this compound leads to the intracellular accumulation of UDP-MurNAc-pentapeptide.[1] This molecule is the final soluble precursor in the peptidoglycan synthesis pathway. Its accumulation is a hallmark of antibiotics that inhibit the later, membrane-associated steps of cell wall construction.

-

Ultrastructural Changes: Transmission electron microscopy of bacteria exposed to this compound reveals significant morphological changes. These include a noticeable reduction in cell wall thickness and the formation of aberrant septa, the structures that divide bacterial cells during replication.[1] Crucially, these changes occur without visible damage to the cytoplasmic membrane.[1]

-

Absence of Pore Formation: In stark contrast to lantibiotics like nisin, this compound does not form pores in the bacterial cytoplasmic membrane.[1][3] This has been confirmed by the lack of uptake of the fluorescent dye SYTOX Green, which can only enter cells with compromised membranes.[1]

-

No Dissipation of Membrane Potential: this compound does not dissipate the bacterial membrane potential, a key indicator of ion channel or pore formation.[1] This has been demonstrated through fluorescence spectroscopy, where the interaction of this compound with bacterial membrane vesicles does not cause a blue shift in the fluorescence of a tryptophan residue, indicating a failure to penetrate the membrane.[1][5]

The proposed mechanism, therefore, involves this compound binding to Lipid II, a crucial carrier molecule that transports peptidoglycan precursors across the cytoplasmic membrane.[6][7][8][9] This interaction is thought to sterically hinder the transglycosylation step of peptidoglycan synthesis, effectively halting the extension of the glycan chains. This mode of action is analogous to that of the well-known antibiotic vancomycin.[6]

Visualizing the Mechanism and Experimental Workflows

To further elucidate the action of this compound and the experimental approaches used to study it, the following diagrams are provided.

References

- 1. New insights into the mode of action of the lantibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

A Technical Guide to the Genetic Basis of Salivaricin B Production in Streptococcus salivarius K12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the genetic underpinnings of Salivaricin B production, a lantibiotic produced by the probiotic Streptococcus salivarius K12. This document details the genetic architecture, biosynthesis, regulation, and methods for the study of this antimicrobial peptide, offering valuable insights for research and development in the fields of microbiology, biotechnology, and pharmacology.

Introduction to this compound

This compound is a type AII lantibiotic, a class of ribosomally synthesized and post-translationally modified peptides with potent antimicrobial activity.[1] Produced by S. salivarius K12, a prominent member of the human oral microbiota, this compound contributes to the probiotic activity of this strain by inhibiting the growth of competing bacteria.[2][3] Unlike many other lantibiotics that form pores in the cell membrane, this compound exerts its bactericidal effect by interfering with cell wall biosynthesis.[4] This unique mechanism of action makes it a subject of interest for the development of novel antimicrobial agents.

The this compound (sbo) Gene Cluster

The genetic determinants for this compound production are located on a large, 190-kilobase transmissible megaplasmid, designated pSsal-K12, within S. salivarius K12.[1][5] The biosynthesis of this compound is orchestrated by an eight-gene cluster, herein referred to as the sbo locus. This cluster is situated adjacent to the genetic locus for another lantibiotic, Salivaricin A2.[1][5]

The sbo gene cluster is organized into what is predicted to be two operons. The first putative operon consists of sboK and sboR, which are believed to be involved in the regulation of this compound production. The second, larger operon contains the remaining genes essential for the biosynthesis, modification, transport, and immunity of this compound.[1]

Table 1: Genes of the this compound (sbo) Biosynthetic Gene Cluster

| Gene | Size (amino acids) | Putative Function | Homology |

| sboK | 439 | Histidine kinase (Sensor) | S. pyogenes ScnK (47% identity) |

| sboR | 232 | Response regulator | S. pyogenes ScnR (60% identity) |

| sboA | 56 | This compound precursor peptide | Kocuria varians variacin (65% identity) |

| sboM | 933 | Modification enzyme (Lantibiotic synthetase) | S. pyogenes ScnM (39% identity) |

| sboT | 693 | ABC transporter | S. mutans MukT (55% identity) |

| sboF | 303 | Immunity protein | S. pyogenes ScnF (60% identity) |

| sboE | 249 | Immunity protein | S. pyogenes ScnE (41% identity) |

| sboG | 242 | Immunity protein | S. pyogenes ScnG (40% identity) |

Source: Adapted from Hyink et al., 2007.[1]

Biosynthesis and Regulation

The biosynthesis of this compound is a multi-step process initiated by the ribosomal synthesis of the precursor peptide, SboA. This precursor consists of an N-terminal leader peptide and a C-terminal propeptide. The propeptide undergoes extensive post-translational modification by the enzyme SboM, which is a lantibiotic synthetase. These modifications include the dehydration of serine and threonine residues to dehydroalanine and dehydrobutyrine, respectively, followed by the formation of thioether cross-links (lanthionine and methyllanthionine bridges) with cysteine residues.

The modified precursor is then exported out of the cell by an ABC transporter, SboT. During or after transport, the leader peptide is cleaved off to release the mature, biologically active this compound. To protect itself from the antimicrobial action of its own product, S. salivarius K12 expresses a set of immunity proteins encoded by sboF, sboE, and sboG.

The regulation of this compound production is thought to be mediated by a two-component regulatory system encoded by sboK and sboR. SboK is a putative histidine kinase that likely functions as a sensor for an extracellular signal, which could be this compound itself in a quorum-sensing-like auto-induction loop. Upon activation, SboK would phosphorylate the response regulator, SboR, which would then modulate the transcription of the sbo operons. This type of regulation is common for lantibiotic production in streptococci.[6][7][8]

Recent studies have shown that the expression of the salB gene (a common designation for the this compound structural gene) is significantly upregulated in the presence of specific sugars.[9] This suggests that environmental cues can modulate the production of this compound.

Table 2: Relative Expression of the salB Gene in Response to Sugars

| Sugar Supplement | Fold Increase in salB Expression (compared to control) |

| 2.5% (w/v) Raffinose | 38-fold |

| 0.5% (w/v) Galactose | 136-fold |

Source: Data from a 2024 study on the effects of synbiotic sugars.[9]

References

- 1. Salivaricin A2 and the Novel Lantibiotic this compound Are Encoded at Adjacent Loci on a 190-Kilobase Transmissible Megaplasmid in the Oral Probiotic Strain Streptococcus salivarius K12 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial and Antibiofilm Activity of the Probiotic Strain Streptococcus salivarius K12 against Oral Potential Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Salivaricin A2 and the novel lantibiotic this compound are encoded at adjacent loci on a 190-kilobase transmissible megaplasmid in the oral probiotic strain Streptococcus salivarius K12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. The MutRS quorum-sensing system controls lantibiotic mutacin production in the human pathogen Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quorum sensing in group A Streptococcus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Biosynthesis of Salivaricin B: A Lantibiotic from Streptococcus salivarius

An In-depth Technical Guide for Researchers and Drug Development Professionals

Salivaricin B is a type AII lantibiotic produced by the oral probiotic bacterium Streptococcus salivarius. As a member of the lanthipeptide class of ribosomally synthesized and post-translationally modified peptides (RiPPs), this compound exhibits potent antimicrobial activity against various Gram-positive bacteria. Its unique structure, characterized by lanthionine and β-methyllanthionine bridges, is the result of a dedicated biosynthetic pathway encoded by the sbo gene cluster. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic organization, enzymatic machinery, and key experimental methodologies used to elucidate this process.

Genetic Organization of the this compound Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a set of genes organized in the sbo gene cluster. In Streptococcus salivarius K12, this cluster is located on a large, 190-kilobase transmissible megaplasmid, often in close proximity to the gene cluster for another lantibiotic, Salivaricin A2.[1][2] The sbo locus is comprised of eight open reading frames (ORFs) that are predicted to be organized into two operons.[1]

The first operon is believed to be involved in the regulation of this compound production and consists of sboK and sboR. These genes encode a putative two-component regulatory system, with SboK acting as the sensor kinase and SboR as the response regulator.[1] This system likely senses the extracellular concentration of this compound and upregulates the expression of the biosynthetic genes in an auto-regulatory fashion.

The second, larger operon contains the structural and modification genes essential for this compound synthesis. This operon includes sboA, the structural gene encoding the precursor peptide, followed by genes for modification (sboM), transport (sboT), and immunity (sboF, sboE, and sboG).[1]

Table 1: Genes of the this compound (sbo) Locus and Their Putative Functions

| Gene | Size of Product (amino acids) | Predicted Function | Homology |

| sboK | 456 | Regulation (Sensor Kinase) | S. pyogenes ScnK |

| sboR | 232 | Regulation (Response Regulator) | S. pyogenes ScnR |

| sboA | 56 | This compound Precursor Peptide | Kocuria varians Variacin |

| sboM | 933 | Modification (Dehydration and Cyclization) | S. pyogenes ScnM |

| sboT | 693 | Transport (ABC Transporter) and Leader Peptide Cleavage | S. mutans MukT |

| sboF | 303 | Immunity | S. pyogenes ScnF |

| sboE | 249 | Immunity | S. pyogenes ScnE |

| sboG | 242 | Immunity | S. pyogenes ScnG |

The Biosynthesis Pathway: From Precursor Peptide to Mature Lantibiotic

The biosynthesis of this compound is a multi-step process involving ribosomal synthesis of a precursor peptide followed by extensive post-translational modifications.

Ribosomal Synthesis of the Precursor Peptide (SboA)

The journey begins with the ribosomal synthesis of the 56-amino acid precursor peptide, SboA.[1] Like other lantibiotics, SboA consists of two distinct domains: an N-terminal leader peptide and a C-terminal core peptide (or propeptide). The leader peptide serves as a recognition signal for the modification enzymes and prevents the antimicrobial activity of the peptide within the producer cell. The core peptide is the region that undergoes post-translational modifications to become the mature, active this compound.

Post-Translational Modification by SboM

The bifunctional enzyme SboM is responsible for the characteristic structural modifications of this compound.[1] This enzyme catalyzes two key reactions:

-

Dehydration: SboM first dehydrates specific serine and threonine residues within the SboA core peptide to form dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively.

-

Cyclization: Following dehydration, SboM catalyzes the intramolecular Michael-type addition of cysteine thiol groups onto the dehydroamino acids. This reaction forms the characteristic thioether cross-links of lanthionine (from cysteine and Dha) and β-methyllanthionine (from cysteine and Dhb), resulting in the polycyclic structure of the modified precursor.

Transport and Maturation by SboT

The modified SboA precursor is then exported from the cell and concomitantly processed to its mature, active form by the ABC transporter SboT.[1] SboT is believed to have a dual function:

-

Translocation: It actively transports the modified precursor peptide across the cell membrane.

-

Proteolysis: SboT possesses a peptidase domain that cleaves off the leader peptide during or immediately after translocation, releasing the mature and active this compound into the extracellular environment.

Self-Immunity through SboFEG

To protect itself from the antimicrobial action of the secreted this compound, the producer organism, S. salivarius, employs an immunity system encoded by the sboFEG genes.[1] These genes are predicted to form an ABC transporter complex that likely removes any intracellular this compound that may have escaped export or entered the cell, thus preventing self-intoxication.

Visualization of the this compound Biosynthesis Pathway

Caption: The biosynthetic pathway of this compound.

Quantitative Data

Table 2: Molecular Weights of this compound and its Precursor

| Peptide | Predicted/Theoretical Mass (Da) | Experimentally Determined Mass (Da) | Method |

| Salivaricin A2 (for comparison) | 2368 | 2368 | MALDI-TOF MS |

| This compound | 2740 | 2740 | MALDI-TOF MS |

| 6xHis-tagged SboA (unmodified) | - | 7355 | MALDI-TOF MS |

| Dehydrated 6xHis-tagged SboA (-4H₂O) | - | 7283 | MALDI-TOF MS |

Experimental Protocols

The following sections detail the methodologies for key experiments used in the study of this compound biosynthesis.

Purification of this compound from S. salivarius Culture

This protocol is adapted from the methods used for the initial isolation and characterization of this compound.

-

Culture Growth: S. salivarius K12 is grown on a suitable solid medium, such as M17 sucrose agar, to promote robust production of the lantibiotic.

-

Extraction: The mature this compound is extracted from the agar cultures using a freeze-thaw method.

-

Initial Purification: The crude extract is subjected to hydrophobic interaction chromatography.

-

HPLC Purification: The fractions containing this compound activity are further purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 semi-preparative column. A gradient of acetonitrile in water is typically used for elution.

-

Activity Assay: Fractions are tested for antimicrobial activity against a sensitive indicator strain, such as Micrococcus luteus.

-

Mass Spectrometry: The molecular weight of the purified peptide in the active fractions is confirmed using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).

In Vitro Reconstitution of this compound Biosynthesis using a Cell-Free System

This protocol is based on the UniBioCat system for the cell-free biosynthesis of RiPPs.

-

Template Preparation: DNA templates for the genes sboA (encoding a tagged precursor peptide, e.g., with a 6xHis-tag), sboM, and sboT are prepared, typically in expression vectors suitable for in vitro transcription and translation.

-

Cell-Free Expression: The DNA templates are co-expressed in a single-pot reaction using an E. coli-based cell-free expression system. This system contains all the necessary components for transcription and translation (ribosomes, RNA polymerase, amino acids, etc.).

-

Incubation: The reaction mixture is incubated under conditions that allow for the expression of the proteins and the subsequent enzymatic modification of the SboA precursor by SboM and processing by SboT.

-

Product Extraction and Purification: The reaction mixture is then processed to extract and purify the resulting peptides. If a His-tagged SboA precursor is used, affinity chromatography can be employed.

-

Analysis by Mass Spectrometry: The products of the cell-free reaction are analyzed by MALDI-TOF MS and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify the unmodified precursor, modified intermediates (e.g., dehydrated forms), and the final mature this compound.

-

Antimicrobial Activity Assay: The purified products from the cell-free synthesis are tested for antimicrobial activity against a sensitive indicator strain to confirm the production of a biologically active lantibiotic.

Experimental Workflow Visualization

Caption: Workflow for the in vitro biosynthesis of this compound.

Conclusion

The biosynthesis of this compound is a complex and tightly regulated process that transforms a simple, ribosomally synthesized peptide into a potent antimicrobial agent. The elucidation of this pathway, from the genetic blueprint in the sbo gene cluster to the functional roles of the biosynthetic enzymes, has been made possible through a combination of genetic analysis, protein biochemistry, and innovative techniques like cell-free synthesis. A thorough understanding of this biosynthetic machinery not only provides insights into the biology of Streptococcus salivarius but also opens avenues for the bioengineering of novel lantibiotics with improved therapeutic properties. The detailed methodologies presented here serve as a guide for researchers aiming to further investigate and harness the potential of this compound and other related lantibiotics.

References

The Antimicrobial Spectrum of Salivaricin B Against Gram-Positive Pathogens: A Technical Guide

Abstract

Salivaricin B, a type AII lantibiotic produced by Streptococcus salivarius, has demonstrated significant antimicrobial activity against a range of Gram-positive bacteria.[1][2][3][4] This technical guide provides an in-depth analysis of its inhibitory spectrum, mechanism of action, and the experimental methodologies used for its characterization. Unlike many lantibiotics such as nisin A that function by forming pores in the cell membrane, this compound exerts its bactericidal effect by interfering with cell wall biosynthesis.[1][2][3][5][6][7] This unique mode of action, coupled with its targeted spectrum, makes this compound a compelling subject for research and development in the field of novel antimicrobial agents. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological processes and workflows.

Antimicrobial Spectrum of this compound

This compound exhibits a potent, yet specific, antimicrobial spectrum primarily targeting Gram-positive bacteria. Its efficacy is typically observed at micro-molar concentrations, distinguishing it from lantibiotics like nisin A, which are often potent at nano-molar levels.[1][2][3][5] The activity of this compound is strain-dependent.[2] For instance, while it is bactericidal for most streptococci, certain species such as Streptococcus mutans have shown resistance.[2]

Quantitative Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values of this compound against various Gram-positive pathogens as reported in the literature.

| Target Pathogen | Strain | MIC (nM) | IC50 (nM) | Reference(s) |

| Streptococcus pyogenes | ATCC 12344 | ~2000 | 1000 | [2][5] |

| Streptococcus spp. | (various) | 2160 - 4320 | Not Reported | [2] |

| Micrococcus luteus | ATCC 4698 | Not Reported | Not Reported | [1][5] |

| Lactococcus lactis | HP | 1080 | 407 ± 34 | [2] |

| Streptococcus mutans | (various) | ≥ 8000 (Resistant) | > 8000 | [2] |

| Corynebacterium spp. | (various) | Inhibited | Not Reported | [1] |

Mechanism of Action

The primary mechanism of action for this compound is the inhibition of bacterial cell wall biosynthesis, a mode of action it shares with antibiotics like vancomycin.[1][2][7] This is a significant departure from many other lantibiotics that kill bacteria by creating pores in the cytoplasmic membrane.[6][8]

Interference with Peptidoglycan Synthesis

This compound disrupts the late, membrane-bound steps of cell wall biosynthesis.[2] This interference leads to the intracellular accumulation of UDP-MurNAc-pentapeptide, the final soluble precursor of peptidoglycan.[1][2][3] The buildup of this precursor effectively halts the construction of the cell wall, leading to structural instability and eventual cell death. Transmission electron microscopy of cells treated with this compound reveals a significant reduction in cell wall thickness and aberrant septum formation, without visible damage to the cytoplasmic membrane.[1][2][3]

Absence of Pore Formation

Extensive studies have demonstrated that this compound does not induce pore formation or dissipate the membrane potential in susceptible cells.[1][2][3][5] This was confirmed through assays measuring the fluorescence of a tryptophan residue in this compound when interacting with bacterial membrane vesicles; the absence of a fluorescence blue shift indicated a failure to penetrate the membrane.[1][2][3] Furthermore, pore formation assays using SYTOX green, a fluorescent dye that only enters cells with compromised membranes, showed no detectable fluorescence in cells exposed to this compound.[1]

Caption: Mechanism of this compound vs. Nisin A.

Experimental Protocols

The characterization of this compound's antimicrobial activity involves a series of standardized and specialized assays.

Production and Purification of this compound

-

Culture: The producer strain, Streptococcus salivarius K12, is spotted onto a suitable solid medium (e.g., blood agar) and incubated to allow for growth and bacteriocin production.[1]

-

Extraction: The bacteriocins are recovered from the culture, often using a freeze-thaw extraction method.[8]

-

Purification: The extract undergoes semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from other compounds, such as Salivaricin A2.[1]

-

Purity Check & Verification: The purity of the collected fractions is assessed using an analytical column, and the molecular weight is confirmed via MALDI-TOF mass spectrometry.[1]

Antimicrobial Activity Assays

Caption: Experimental workflow for antimicrobial testing.

3.2.1. Minimum Inhibitory Concentration (MIC) Assay The MIC is determined using a broth microdilution method in 96-well microtiter plates.[9][10]

-

Preparation: A two-fold serial dilution of purified this compound is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for M. luteus).

-

Inoculation: Target bacterial strains, grown to the mid-logarithmic phase, are diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) and added to each well.[9]

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 10-18 hours).

-

Reading: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.[9] Controls for growth (no antibiotic) and sterility (no bacteria) are included.

3.2.2. Time-Kill Assay This assay measures the rate at which an antimicrobial agent kills a bacterial population.

-

Exposure: A standardized inoculum of the target pathogen is exposed to this compound at a concentration multiple of its MIC (e.g., 10x MIC).[2]

-

Sampling: Aliquots are removed from the culture at various time points (e.g., 0, 30, 60, 120, 180 minutes).

-

Quantification: The samples are serially diluted and plated on agar to determine the number of viable cells (Colony Forming Units per mL).

-

Analysis: The results are plotted as log10 CFU/mL versus time to visualize the killing kinetics. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL. For S. pyogenes, this compound (10x MIC) killed over 90% of the cells in under 3 hours.[2]

Mechanism of Action Assays

3.3.1. Cell Wall Precursor Accumulation Assay This assay determines if the antimicrobial interferes with peptidoglycan synthesis.

-

Treatment: Mid-log phase cells of a susceptible strain (e.g., M. luteus) are treated with this compound. Vancomycin is used as a positive control.[2]

-

Extraction: Cytoplasmic extracts are prepared from the treated and non-treated cells.

-

Analysis: The extracts are analyzed by RP-HPLC to detect the accumulation of cell wall precursors.[2]

-

Identification: The identity of the accumulated precursor (UDP-MurNAc-pentapeptide) is confirmed using mass spectrometry.[2]

3.3.2. Pore Formation Assay This assay assesses whether the agent compromises the integrity of the bacterial cell membrane.

-

Cell Preparation: Susceptible cells (e.g., M. luteus, S. pyogenes) are washed and resuspended in a buffer.

-

Dye Addition: A fluorescent dye, such as SYTOX Green, which cannot penetrate intact cell membranes, is added to the cell suspension.

-

Treatment: this compound is added to the suspension. Nisin A is typically used as a positive control known to form pores.

-

Measurement: The fluorescence is monitored over time using a fluorometer. An increase in fluorescence indicates that the dye has entered the cells through pores in the membrane, signifying a loss of membrane integrity. No detectable SYTOX green fluorescence is observed for cells exposed to this compound.[1]

Conclusion

This compound is a lantibiotic with a well-defined antimicrobial spectrum against key Gram-positive pathogens. Its bactericidal activity stems from a distinct mechanism—the inhibition of cell wall biosynthesis—which differentiates it from many other bacteriocins and presents a potentially valuable therapeutic avenue. The detailed methodologies provided herein offer a framework for the continued investigation and characterization of this compound and other novel antimicrobial peptides. Further research into its efficacy in more complex environments, such as biofilms, and its potential for synergistic activity with other antimicrobials is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. New insights into the mode of action of the lantibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. squ.elsevierpure.com [squ.elsevierpure.com]

- 4. New insights into the mode of action of the lantibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial and Antibiofilm Activity of the Probiotic Strain Streptococcus salivarius K12 against Oral Potential Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Streptococcus salivarius and Ligilactobacillus salivarius: Paragons of Probiotic Potential and Reservoirs of Novel Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enhanced Production, Purification, Characterization and Mechanism of Action of Salivaricin 9 Lantibiotic Produced by Streptococcus salivarius NU10 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to Salivaricin B Producing Strains Beyond S. salivarius K12

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salivaricin B, a type AII lantibiotic produced by Streptococcus salivarius, has garnered significant interest for its antimicrobial properties, particularly against pathogens implicated in oral and upper respiratory tract infections. While the probiotic strain S. salivarius K12 is the most well-characterized producer of this bacteriocin, a growing body of research has identified other strains capable of its synthesis. This technical guide provides a comprehensive overview of this compound producing strains other than S. salivarius K12, detailing their identification, the genetic basis of production, and the experimental methodologies for their characterization. This document is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, biotechnology, and drug development.

This compound Producing Strains: An Expanded Repertoire

Beyond the widely studied S. salivarius K12, research has identified a cohort of other bacterial strains that harbor the genetic machinery for this compound production.

Streptococcus salivarius Strains

A significant screening of 61 strongly inhibitory Streptococcus salivarius strains revealed that 19 were positive for the this compound structural gene, sboB[1][2]. Of these, 18 strains were found to produce both Salivaricin A2 and this compound. One strain, designated as NR , is notable for producing only this compound[1][2][3]. The co-production of these two lantibiotics suggests a synergistic antimicrobial strategy in these strains.

Table 1: Streptococcus salivarius Strains Producing this compound (in addition to Salivaricin A2)

| Strain Designation |

| 1482 |

| C2102 |

| And the remaining 16 unidentified strains from the study by Hyink et al. (2007) |

Source: Hyink, O., Wescombe, P. A., Upton, M., Ragland, N., Burton, J. P., & Tagg, J. R. (2007). Salivaricin A2 and the novel lantibiotic this compound are encoded at adjacent loci on a 190-kilobase transmissible megaplasmid in the oral probiotic strain Streptococcus salivarius K12. Applied and Environmental Microbiology, 73(4), 1107–1113.

Streptococcus mitis

Intriguingly, a variant of the this compound structural gene (sboB) has been identified in a single strain of Streptococcus mitis[1][3]. This finding is significant as it suggests the potential for horizontal gene transfer of the this compound biosynthesis gene cluster beyond the S. salivarius species. The variant in the S. mitis strain exhibits a single point mutation in the sboA gene, leading to an amino acid change in the prepeptide[4]. Further research is required to characterize the activity of this this compound variant.

The Genetic Blueprint: The this compound (sbo) Biosynthetic Gene Cluster

The production of this compound is orchestrated by a dedicated gene cluster, designated as the sbo locus. This cluster contains all the necessary genetic information for the biosynthesis, modification, transport, regulation, and immunity related to this compound.

Table 2: Genes of the this compound (sbo) Biosynthetic Gene Cluster

| Gene | Putative Function |

| sboA | This compound prepeptide |

| sboM | Modification enzyme (LanM family) |

| sboT | ABC transporter |

| sboF, sboE, sboG | Immunity proteins |

| sboK | Sensor histidine kinase |

| sboR | Response regulator |

Source: Hyink, O., Wescombe, P. A., Upton, M., Ragland, N., Burton, J. P., & Tagg, J. R. (2007). Salivaricin A2 and the novel lantibiotic this compound are encoded at adjacent loci on a 190-kilobase transmissible megaplasmid in the oral probiotic strain Streptococcus salivarius K12. Applied and Environmental Microbiology, 73(4), 1107–1113.

Experimental Protocols

The identification and characterization of this compound producing strains involve a series of microbiological and molecular techniques.

Deferred Antagonism Assay for Screening Producer Strains

This is the primary method for screening for bacteriocin production.

Principle: The test strain is grown on an agar plate, and then killed. The plate is then overlaid with a sensitive indicator strain. A zone of inhibition around the growth of the test strain indicates the production of an antimicrobial substance.

Protocol:

-

Streak the test Streptococcus strain onto a suitable agar medium, such as Columbia Blood Agar, as a 1-2 cm wide line down the center of the plate.

-

Incubate the plate at 37°C for 18-24 hours in a 5% CO₂ atmosphere.

-

Kill the producer strain by exposing the plate to chloroform vapor for 30 minutes or by using a sterile glass slide to scrape off the growth.

-

Aerate the plate for 15-20 minutes to allow the chloroform to evaporate.

-

Overlay the plate with 5-7 mL of soft agar (0.75% agar) seeded with an overnight culture of a sensitive indicator strain (e.g., Micrococcus luteus).

-

Incubate the plate at 37°C for 18-24 hours.

-

Observe for a zone of inhibition around the original streak of the producer strain.

Caption: Workflow of the Deferred Antagonism Assay.

Molecular Identification of the sboB Gene

a) Polymerase Chain Reaction (PCR)

Principle: PCR is used to amplify the sboB gene from the genomic DNA of potential producer strains using specific primers.

Protocol:

-

Extract genomic DNA from the Streptococcus strain.

-

Design primers specific to the sboB gene sequence.

-

Perform PCR using the extracted genomic DNA as a template.

-

Analyze the PCR product by agarose gel electrophoresis to confirm the presence of a band of the expected size.

b) Dot Blot Hybridization

Principle: This technique is used to detect the presence of the sboB gene in a large number of isolates simultaneously. Genomic DNA is spotted onto a membrane and probed with a labeled sboB gene fragment.

Protocol:

-

Extract genomic DNA from the test strains.

-

Denature the DNA and spot it onto a nylon membrane.

-

Prepare a labeled probe specific to the sboB gene (e.g., using DIG-labeling).

-

Pre-hybridize the membrane to block non-specific binding.

-

Hybridize the membrane with the labeled probe overnight.

-

Wash the membrane to remove the unbound probe.

-

Detect the hybridized probe using a suitable detection system (e.g., colorimetric or chemiluminescent).

Caption: Workflow of Dot Blot Hybridization for sboB Gene Detection.

Purification and Quantification of this compound

a) Extraction of this compound

Principle: this compound is extracted from the producer strain culture using organic solvents.

Protocol:

-

Grow the producer strain in a suitable liquid medium (e.g., M17 broth) to a high cell density.

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in an acidic methanol solution (e.g., 70% methanol, 0.1% TFA).

-

Stir the suspension overnight at 4°C.

-

Remove the cell debris by centrifugation.

-

Concentrate the supernatant containing the crude this compound extract using a rotary evaporator.

b) Purification by High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is used to purify this compound from the crude extract based on its hydrophobicity.

Protocol:

-

Equilibrate a C18 reverse-phase HPLC column with a low concentration of organic solvent (e.g., 5% acetonitrile in 0.1% TFA).

-

Load the crude extract onto the column.

-

Elute the bound peptides with a linear gradient of increasing organic solvent concentration.

-

Collect fractions and test each for antimicrobial activity using a well-diffusion assay against a sensitive indicator strain.

-

Pool the active fractions and perform further rounds of purification if necessary.

c) Quantification

Principle: The concentration of purified this compound can be determined using various methods.

Methods:

-

Bicinchoninic Acid (BCA) Assay: A colorimetric method for quantifying total protein concentration.

-

Mass Spectrometry (MS): Can be used for absolute quantification if a labeled internal standard is available.

-

Activity Units (AU/mL): The reciprocal of the highest dilution of the sample that gives a clear zone of inhibition in a well-diffusion assay.

Antimicrobial Activity Assays

a) Well-Diffusion Assay

Principle: The antimicrobial activity of purified or crude this compound is determined by its ability to diffuse into an agar medium and inhibit the growth of a sensitive indicator strain.

Protocol:

-

Prepare an agar plate seeded with an overnight culture of the indicator strain.

-

Punch wells (4-6 mm in diameter) into the agar.

-

Add a known volume (e.g., 50 µL) of the this compound sample to each well.

-

Incubate the plate at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition around each well.

b) Minimum Inhibitory Concentration (MIC) Determination

Principle: The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol (Broth Microdilution):

-

Prepare a series of twofold dilutions of purified this compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the indicator strain.

-

Include a positive control (no this compound) and a negative control (no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC as the lowest concentration of this compound in which no visible growth is observed.

Regulation of this compound Production: A Glimpse into the Signaling Pathway

The sbo gene cluster contains a two-component regulatory system, consisting of a sensor histidine kinase (sboK) and a response regulator (sboR). This system is characteristic of quorum sensing-mediated regulation of lantibiotic production in many bacteria.

Proposed Signaling Pathway:

-

A low basal level of this compound is produced and exported out of the cell.

-

As the cell density increases, the extracellular concentration of this compound reaches a threshold level.

-

This compound binds to the sensor histidine kinase, SboK, located in the cell membrane.

-

This binding event triggers the autophosphorylation of SboK.

-

The phosphate group is then transferred to the response regulator, SboR.

-

Phosphorylated SboR acts as a transcriptional activator, binding to the promoter regions of the sbo genes and upregulating their expression, leading to a rapid increase in this compound production.

Caption: Proposed Quorum Sensing Regulation of this compound Production.

Quantitative Data: A Research Gap

While the identification of several new this compound producing strains is a significant advancement, there is a notable lack of published quantitative data on the production levels of this compound in these strains. The deferred antagonism assay provides a qualitative or semi-quantitative measure of inhibitory activity, but precise quantification using methods like HPLC or mass spectrometry has not been reported for these alternative strains. This represents a critical knowledge gap and a promising area for future research. Such data would be invaluable for selecting the most potent strains for potential therapeutic or probiotic applications.

Conclusion and Future Directions

The discovery of this compound production in a range of Streptococcus salivarius strains beyond K12, and even in a Streptococcus mitis strain, significantly broadens the potential sources for this promising antimicrobial peptide. This guide has provided a comprehensive overview of these strains, the genetic basis for this compound production, and detailed experimental protocols for their identification and characterization.

Future research should focus on:

-

Quantitative analysis of this compound production in the newly identified strains to determine their production capabilities relative to S. salivarius K12.

-

Characterization of the this compound variant from Streptococcus mitis to assess its antimicrobial activity and spectrum.

-

Elucidation of the specific signaling cues and environmental factors that regulate this compound production in these alternative strains.

-

Genomic and transcriptomic studies to understand the evolution and horizontal transfer of the sbo gene cluster among streptococci.

Addressing these research questions will be crucial for harnessing the full potential of this compound and its producer strains in the development of novel anti-infective strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Salivaricin 9, a new lantibiotic produced by Streptococcus salivarius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Purification and characterization of streptin, a type A1 lantibiotic produced by Streptococcus pyogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Role of Salivaricin B in the Oral Microbiome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salivaricin B, a Type AII lantibiotic produced by the oral commensal bacterium Streptococcus salivarius, represents a promising antimicrobial peptide with significant potential for modulating the oral microbiome. This technical guide provides an in-depth analysis of this compound, detailing its mechanism of action, antimicrobial spectrum, and the genetic determinants of its production. Quantitative data on its inhibitory activity are presented, alongside detailed experimental protocols for its characterization. Furthermore, this guide includes visualizations of key pathways and experimental workflows to facilitate a comprehensive understanding of this compound's role and potential therapeutic applications.

Introduction to this compound

This compound is a 25-amino acid polycyclic peptide bacteriocin produced by select strains of Streptococcus salivarius, a prominent member of the healthy human oral microbiota[1][2]. As a lantibiotic, its structure is characterized by the presence of lanthionine and β-methyllanthionine residues, which are post-translationally introduced and form intramolecular thioether bridges[3]. These structural features are crucial for its biological activity. Notably, S. salivarius strain K12 is a well-characterized producer of this compound, often in conjunction with another lantibiotic, Salivaricin A2[4][5][6]. This co-production enhances the antimicrobial arsenal of the producer strain, allowing it to effectively compete with other microorganisms in the complex oral ecosystem[4][5].

Mechanism of Action: Inhibition of Cell Wall Biosynthesis

Unlike many other lantibiotics that function by forming pores in the cell membrane of target bacteria, this compound employs a distinct mechanism of action. Extensive research has demonstrated that this compound inhibits bacterial growth by interfering with cell wall biosynthesis[1][7][8][9].

The primary mode of action involves the following key steps:

-

Binding to Lipid II: this compound targets Lipid II, a crucial precursor molecule in the biosynthesis of peptidoglycan, the major component of the bacterial cell wall.

-

Inhibition of Transglycosylation: By binding to Lipid II, this compound sterically hinders the transglycosylation step of peptidoglycan synthesis. This prevents the incorporation of new peptidoglycan subunits into the growing cell wall.

-

Accumulation of Precursors: This inhibition leads to the intracellular accumulation of the final soluble cell wall precursor, UDP-MurNAc-pentapeptide[1][7].

-

Aberrant Septum Formation: The disruption of cell wall synthesis ultimately results in defective cell division, characterized by aberrant septum formation and a reduction in cell wall thickness, leading to cell death[1][7][8].

Importantly, this compound does not induce pore formation or dissipate the membrane potential in susceptible cells, distinguishing its mechanism from that of lantibiotics like nisin A[1][7][10].

Data Presentation: Antimicrobial Activity of this compound

The antimicrobial activity of this compound has been quantified against a range of oral bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) and 50% inhibitory concentration (IC50) values reported in the literature.

| Target Microorganism | MIC (nM) | IC50 (nM) | Reference |

| Streptococcus pyogenes | 2160 - 4320 | 972.01 ± 218.7 | [11] |

| Micrococcus luteus | 540 | 178.2 ± 11.88 | [11] |

| Corynebacterium spp. | 1080 | 496.8 ± 32.4 | [11] |

| Lactococcus lactis HP | 1080 | 407 ± 34 | [11] |

| Streptococcus sanguinis ATCC10556 | 4320 | 1590.27 ± 110.8 | [11] |

| Streptococcus salivarius NU10 | 2160 | 972.01 ± 218.7 | [11] |

| Streptococcus salivarius YU10 | 2160 | 912.285 ± 72.11 | [11] |

| Target Microorganism | Growth Inhibition (%) at specified concentration | Reference |

| Streptococcus mutans | 87.48 ± 1.01 at 60 mg/mL of neutralized cell-free supernatant (nCFS) | [12] |

| Streptococcus mutans | 64.32 ± 3.67 at 30 mg/mL of nCFS | [12] |

| Streptococcus mutans | 27.31 ± 5.23 at 15 mg/mL of nCFS | [12] |

| Staphylococcus hominis 41/6 | Significant reduction at 60 mg/mL of nCFS | [12] |

Experimental Protocols

Deferred Antagonism Assay for Screening this compound Production

This method is used to screen for the production of antimicrobial substances like this compound by a producer strain against susceptible indicator strains.

Materials:

-

Brain Heart Infusion (BHI) agar or other suitable growth medium[13]

-

Producer strain (e.g., S. salivarius K12)

-

Indicator strain(s) (e.g., Micrococcus luteus, Streptococcus pyogenes)

-

Sterile petri dishes

-

Incubator

Procedure:

-

Prepare and sterilize BHI agar according to the manufacturer's instructions[13].

-

Pour the agar into sterile petri dishes and allow it to solidify[13].

-

Inoculate the producer strain as a single spot or a streak in the center of the agar plate[1][14].

-

Incubate the plate under conditions optimal for the producer strain's growth (e.g., 37°C, 5% CO2) for 18-24 hours[5][14].

-

After incubation, kill the producer strain cells by exposing the plate to chloroform vapor for 30-60 minutes or by using a sterile glass slide to scrape off the growth[15].

-

Prepare a soft agar overlay by mixing molten BHI agar (0.7-1.0% agar) with a culture of the indicator strain[14].

-

Pour the soft agar overlay onto the plate containing the killed producer strain[14].

-

Incubate the plate under conditions optimal for the indicator strain's growth.

-

Observe for a zone of inhibition (a clear area where the indicator strain has not grown) around the area where the producer strain was inoculated. The size of this zone indicates the level of antimicrobial activity.

Purification of this compound

This protocol outlines the steps for purifying this compound from S. salivarius cultures.

Materials:

-

M17 agar supplemented with sucrose and calcium carbonate[5]

-

Todd-Hewitt Broth (THB)[5]

-

C18 reverse-phase chromatography column[16]

-

Acetonitrile

-

Trifluoroacetic acid (TFA)

-

Freeze-dryer

-

High-Performance Liquid Chromatography (HPLC) system

-

MALDI-TOF mass spectrometer

Procedure:

-

Culture the producer strain (S. salivarius K12) on a large scale on M17 agar plates[5].

-

After incubation (e.g., 18 hours at 37°C in 5% CO2), freeze the plates at -80°C and then thaw them at 4°C to lyse the cells and release the bacteriocin[5].

-

Collect the liquid extract containing this compound.

-

Perform an initial purification step using a C18 solid-phase extraction cartridge to concentrate the peptide.

-

Further purify the extract using a semi-preparative C18 HPLC column[16]. Elute the peptides using a gradient of acetonitrile in water with 0.1% TFA.

-

Collect fractions and test for antimicrobial activity using a well diffusion assay or a microtiter plate-based growth inhibition assay.

-

Pool the active fractions and perform a final purification step on an analytical C18 HPLC column to obtain pure this compound.

-

Confirm the purity and determine the molecular weight of the purified peptide using MALDI-TOF mass spectrometry[16].

Assay for Inhibition of Cell Wall Biosynthesis

This assay is used to confirm that this compound's mechanism of action involves the inhibition of peptidoglycan synthesis.

Materials:

-

Susceptible indicator strain (e.g., Micrococcus luteus)

-

Purified this compound

-

Vancomycin (as a positive control)

-

Growth medium (e.g., Mueller-Hinton Broth)

-

Trichloroacetic acid (TCA)

-

HPLC system

-

Mass spectrometer

Procedure:

-

Grow the indicator strain to the mid-exponential phase.

-

Divide the culture into three groups: untreated control, treated with this compound (at a concentration known to be inhibitory), and treated with vancomycin.

-

Incubate the cultures for a defined period.

-

Harvest the cells by centrifugation.

-

Extract the cytoplasmic cell wall precursors by treating the cells with hot water or a mild acid (e.g., TCA).

-

Analyze the extracts by reverse-phase HPLC to separate the nucleotide-linked peptidoglycan precursors[11].

-

Compare the chromatograms of the treated and untreated samples. An accumulation of UDP-MurNAc-pentapeptide in the this compound-treated sample, similar to the vancomycin-treated sample, indicates inhibition of the late stages of cell wall biosynthesis[1][11].

-

Confirm the identity of the accumulated precursor using mass spectrometry[11].

Visualizations: Pathways and Workflows

Genetic Organization of the this compound Locus

The genes responsible for the production of this compound are located on a large, transmissible megaplasmid in S. salivarius K12, often in close proximity to the Salivaricin A2 gene cluster[5][6]. The sbo gene cluster encodes the precursor peptide, modification enzymes, transport machinery, and immunity proteins.

References

- 1. researchgate.net [researchgate.net]

- 2. Enhanced Production, Purification, Characterization and Mechanism of Action of Salivaricin 9 Lantibiotic Produced by Streptococcus salivarius NU10 | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. New insights into the mode of action of the lantibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Salivaricin A2 and the Novel Lantibiotic this compound Are Encoded at Adjacent Loci on a 190-Kilobase Transmissible Megaplasmid in the Oral Probiotic Strain Streptococcus salivarius K12 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. squ.elsevierpure.com [squ.elsevierpure.com]

- 8. researchgate.net [researchgate.net]

- 9. KoreaMed Synapse [synapse.koreamed.org]

- 10. researchgate.net [researchgate.net]

- 11. New insights into the mode of action of the lantibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial and Antibiofilm Activity of the Probiotic Strain Streptococcus salivarius K12 against Oral Potential Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Recipe for Success: Suggestions and Recommendations for the Isolation and Characterisation of Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Improved deferred antagonism technique for detecting antibiosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Abstract

Lantibiotics, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs), represent a promising avenue for the development of novel antimicrobial agents.[1][2] Among these, Salivaricin B, a type AII lantibiotic produced by Streptococcus salivarius K12, has garnered significant attention for its potent bactericidal activity against various Gram-positive pathogens.[3][4][5] This technical guide provides a comprehensive literature review of this compound and related lantibiotics, with a focus on their mechanism of action, quantitative data on their antimicrobial efficacy, and detailed experimental protocols for their study. We present a consolidated view of the current understanding of these molecules, aiming to equip researchers and drug development professionals with the necessary knowledge to advance their investigations in this field.

Introduction to this compound and Lantibiotics

Lantibiotics are characterized by the presence of the thioether amino acids lanthionine and methyllanthionine, which form intramolecular ring structures.[1][2] These peptides are classified into different groups based on their structure and biosynthetic machinery.[1] this compound is a 25-amino acid polycyclic peptide belonging to the type AII lantibiotics.[3][4] Unlike the well-known lantibiotic nisin, which is potent at nanomolar concentrations, this compound exerts its bactericidal effects at micromolar concentrations.[3][4][6] It is particularly effective against streptococci and other Gram-positive bacteria.[7]

The primary mechanism of action for this compound is the inhibition of bacterial cell wall biosynthesis.[3][4][5] It achieves this by interfering with Lipid II, a crucial precursor molecule in the peptidoglycan synthesis pathway.[8][9] This mode of action distinguishes it from lantibiotics like nisin, which primarily function by forming pores in the cell membrane.[3][4]

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of this compound and the related lantibiotic Nisin A has been quantified against a range of Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) is a key metric used to evaluate the potency of these antimicrobial peptides. The following table summarizes the MIC values reported in the literature.

| Lantibiotic | Target Organism | MIC (nM) | IC50 (nM) | Reference |

| This compound | Lactococcus lactis HP | 1080 | 407 ± 34 | [7] |

| Nisin A | Lactococcus lactis HP | 39 | 17.7 ± 0.9 | [7] |

| This compound | Streptococcus pyogenes | 2160 - 4320 | - | [7] |

| This compound | Streptococcus mutans | ≥8000 | - | [7] |

| Salivaricin 9 | Micrococcus luteus | 4 - 8 µg/mL | - | [7] |

| Salivaricin 9 | Corynebacterium spp. | 4 - 8 µg/mL | - | [7] |

| Salivaricin 9 | Streptococcus pyogenes ATCC12344 | 32 µg/mL | - | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the study of this compound and other lantibiotics.

Deferred Antagonism Assay

This assay is used to screen for antimicrobial activity of a producer strain against a sensitive indicator strain.

Materials:

-

Brain Heart Infusion (BHI) agar plates[10]

-

Overnight culture of the producer strain (e.g., S. salivarius K12)

-

Overnight culture of the indicator strain (e.g., Micrococcus luteus)

-

Sterile swabs or inoculating loops

-

Incubator

Procedure:

-

Prepare BHI agar plates, ensuring a consistent volume of agar in each plate.[10]

-

Spot or streak the producer strain onto the center of the BHI agar plate.

-

Incubate the plate overnight at the optimal temperature for the producer strain (e.g., 37°C).[10]

-

Prepare a lawn of the indicator strain by spreading an overnight culture onto a fresh BHI agar plate using a sterile swab.

-

Alternatively, for a deferred overlay method, after the producer strain has grown, overlay the plate with soft agar (0.7% agar) seeded with the indicator strain.[11]

-

Incubate the plate overnight at the optimal temperature for the indicator strain.

-

Observe for a zone of inhibition (a clear area) around the producer strain, indicating antimicrobial activity. The size of the zone can be measured to quantify the level of inhibition.[10]

Lantibiotic Purification

Purification of lantibiotics is essential for their characterization and quantification. A common method involves a combination of hydrophobic adsorption and cation exchange chromatography.

Materials:

-

Supernatant from a culture of the producer strain

-

XAD-16 hydrophobic resin

-

Cation exchange chromatography column (e.g., SP Sepharose)

-

Appropriate buffers for binding and elution (e.g., phosphate buffer with a NaCl gradient)

-

HPLC system with a C8 or C18 reverse-phase column for final purification[12]

-

Freeze-dryer

Procedure:

-

Grow the producer strain in a suitable liquid medium and harvest the supernatant by centrifugation.

-

Pass the supernatant through a column packed with XAD-16 resin to adsorb the lantibiotic.

-

Wash the resin to remove unbound impurities.

-

Elute the lantibiotic from the resin using an appropriate solvent (e.g., methanol).

-

Subject the eluate to cation exchange chromatography. Load the sample onto the column and wash with a low-salt buffer.

-

Elute the bound lantibiotic using a salt gradient (e.g., increasing NaCl concentration).

-

Collect fractions and test for antimicrobial activity using a suitable assay.

-

Pool the active fractions and perform a final purification step using reverse-phase HPLC.[12]

-

Lyophilize (freeze-dry) the purified lantibiotic for storage.

Mass Spectrometry Analysis (MALDI-TOF)

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry is used to determine the molecular weight of the purified lantibiotic.

Materials:

-

Purified lantibiotic sample

-

MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid - HCCA)[6]

-

MALDI target plate

-

MALDI-TOF mass spectrometer

Procedure:

-

Prepare the lantibiotic sample at a concentration of approximately 1 pmol/µL.[6]

-

On the MALDI target plate, spot 0.5 µL of the sample solution and immediately add 0.5 µL of the matrix solution.[4]

-

Allow the spot to air-dry completely, allowing the sample and matrix to co-crystallize.[4]

-

Insert the target plate into the MALDI-TOF mass spectrometer.

-

Acquire the mass spectrum according to the instrument's operating procedures.

-

Analyze the resulting spectrum to determine the molecular weight of the lantibiotic.

Pore Formation Assay (SYTOX™ Green Assay)

This assay determines if a lantibiotic disrupts the cell membrane of target bacteria by measuring the influx of a fluorescent dye that is normally impermeable to live cells.

Materials:

-

Overnight culture of the indicator strain

-

Purified lantibiotic

-

SYTOX™ Green nucleic acid stain

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Fluorometer or fluorescence microplate reader

Procedure:

-

Grow the indicator strain to the mid-logarithmic phase and harvest the cells by centrifugation.

-

Wash the cells with PBS and resuspend them to a specific optical density.

-

Add SYTOX™ Green to the cell suspension at a final concentration of 1-5 µM and incubate in the dark for at least 5-10 minutes.[13]

-

Add the purified lantibiotic to the cell suspension. Use a known pore-forming agent like nisin as a positive control and a buffer-only solution as a negative control.

-

Monitor the fluorescence intensity over time. An increase in fluorescence indicates that the cell membrane has been compromised, allowing the dye to enter and bind to nucleic acids.

Cell Wall Precursor Accumulation Assay

This assay is used to determine if a lantibiotic inhibits cell wall biosynthesis by measuring the intracellular accumulation of the precursor UDP-N-acetylmuramic acid-pentapeptide (UDP-MurNAc-pentapeptide).

Materials:

-

Overnight culture of the indicator strain

-

Purified lantibiotic

-

Vancomycin (as a positive control)

-

Boiling water

-

HPLC system with a reverse-phase column

-

Mass spectrometer for confirmation

Procedure:

-

Grow the indicator strain to the mid-logarithmic phase.

-

Treat the cells with the lantibiotic at a concentration of 10x MIC for 45 minutes. Use vancomycin as a positive control and an untreated culture as a negative control.[14]

-

Harvest the cells by centrifugation.

-

Extract the intracellular nucleotide pool by resuspending the cell pellet in boiling water and incubating for a short period.[14]

-

Centrifuge to remove cell debris and collect the supernatant.

-

Analyze the supernatant by reverse-phase HPLC to separate the nucleotide precursors.[14]

-

Identify the peak corresponding to UDP-MurNAc-pentapeptide by comparing the retention time to a standard or by collecting the peak and confirming its identity using mass spectrometry.[14] An increased peak area in the lantibiotic-treated sample compared to the untreated control indicates inhibition of cell wall synthesis.

Signaling Pathways and Experimental Workflows

Visual representations of the mechanisms of action and experimental procedures can aid in understanding these complex processes.

Mechanism of Action of Lantibiotics

The following diagram illustrates the different mechanisms of action employed by various classes of lantibiotics.

Caption: Mechanisms of action for different classes of lantibiotics.

Experimental Workflow for this compound Characterization

The following diagram outlines a typical experimental workflow for the isolation, characterization, and mechanism of action studies of this compound.

Caption: Experimental workflow for this compound characterization.

Conclusion

This compound and other lantibiotics hold significant promise as next-generation antimicrobial agents. Their unique mechanism of action, particularly the inhibition of cell wall biosynthesis by targeting Lipid II, makes them attractive candidates for combating antibiotic-resistant bacteria. This guide has provided a comprehensive overview of the current knowledge on this compound, including quantitative data on its efficacy and detailed protocols for its investigation. The provided diagrams offer a visual summary of the key concepts and experimental approaches. It is anticipated that continued research in this area will lead to the development of novel and effective therapies for bacterial infections.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. researchgate.net [researchgate.net]

- 3. pcl.tamu.edu [pcl.tamu.edu]

- 4. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]

- 5. Preparation of lantibiotics. [bio-protocol.org]

- 6. manoa.hawaii.edu [manoa.hawaii.edu]

- 7. Enhanced Production, Purification, Characterization and Mechanism of Action of Salivaricin 9 Lantibiotic Produced by Streptococcus salivarius NU10 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sword.mtu.ie [sword.mtu.ie]

- 9. users.ox.ac.uk [users.ox.ac.uk]

- 10. Deferred Growth Inhibition Assay to Quantify the Effect of Bacteria-derived Antimicrobials on Competition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. Purification and Characterization of Streptin, a Type A1 Lantibiotic Produced by Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. takara.co.kr [takara.co.kr]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Immunomodulatory Properties of Salivaricin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salivaricin B, a lantibiotic peptide produced by the oral commensal bacterium Streptococcus salivarius, is emerging as a significant modulator of the host immune system. Initially recognized for its antimicrobial properties, recent research has unveiled its capacity to temper inflammatory responses, particularly those implicated in autoimmune diseases such as rheumatoid arthritis. This technical guide synthesizes the current understanding of this compound's immunomodulatory functions, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action. The evidence points to this compound's ability to directly interact with cytokine receptors, inhibit crucial signaling pathways, and modulate T-cell differentiation, highlighting its potential as a novel therapeutic agent for immune-mediated disorders.

Core Immunomodulatory Mechanism: Inhibition of the IL-6R/IL-21R-STAT3 Signaling Axis

This compound exerts its primary immunomodulatory effects by targeting the signaling pathways of two potent pro-inflammatory cytokines: Interleukin-6 (IL-6) and Interleukin-21 (IL-21). These cytokines are pivotal in the differentiation and function of T follicular helper (Tfh) cells and Th17 cells, both of which are key drivers of autoimmune pathology.

The mechanism of action involves the direct binding of this compound to the IL-6 receptor (IL-6R) and the IL-21 receptor (IL-21R).[1][2] This binding induces conformational changes in the receptors, which in turn competitively inhibits the binding of their natural ligands, IL-6 and IL-21.[1][2] The downstream consequence is the suppression of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling cascade.[1][2] Phosphorylation of STAT3 is a critical step for the transcription of genes that promote Tfh and Th17 cell differentiation.[1] By blocking this pathway, this compound effectively dampens the pro-inflammatory T-cell response.

References